(2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Overview
Description
Ganoderic acid B is a triterpenoid that has been found in G. lucidum and has diverse biological activities. It inhibits HIV-1 protease with an IC50 value of 0.17 mM. Ganoderic acid B is cytotoxic to HepG2 and Caco-2 cells (IC50s = 0.65 and 0.36 mg/ml, respectively). It inhibits acetic acid-induced writhing in mice by 48.3% when administered at a dose of 5 mg/kg.
Ganoderic acid b, also known as ganoderate b, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Ganoderic acid b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ganoderic acid b is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ganoderic acid b can be found in mushrooms. This makes ganoderic acid b a potential biomarker for the consumption of this food product.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. In a study, various compounds including this one showed inhibition zones against both bacteria and fungi. One specific compound closely related to the queried chemical showed significant activity against a range of bacteria including Escherichia coli and Pseudomonas sp., as well as against fungi like C. albicans and T. viridae, indicating its potential in treating infectious diseases (Sidjui et al., 2015).
Structural Analysis and Synthesis
The crystal structure and synthesis of similar compounds provide insights into their physical and chemical properties. Studies have focused on understanding the molecular structure through methods like X-ray diffraction, which helps in comprehending the compound's potential applications in various fields, including pharmaceuticals and materials science (Ketuly et al., 2010).
Liver X Receptor Agonists
Research on derivatives of this compound has shown that they can act as agonists for liver X receptors (LXRs). LXRs play a crucial role in cholesterol metabolism and are linked to various cardiovascular and neurological diseases. The synthesis and evaluation of bile acid analogs indicate potential in developing effective treatments for disorders associated with cholesterol metabolism (Ching, 2013).
Antifungal and Anticancer Properties
Triorganotin(IV) derivatives of compounds structurally related to the queried compound have shown promising antifungal and anticancer activities. This research suggests potential applications in developing new therapeutic agents for fungal infections and cancer treatments (Shaheen et al., 2014).
properties
IUPAC Name |
(2R,6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-22,32,34H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLEHFGBRFRKI-NBCWKOIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903983 | |
Record name | Ganoderic acid B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ganoderic acid B | |
CAS RN |
81907-61-1 | |
Record name | Ganoderic acid B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81907-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganoderic acid B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081907611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ganoderic acid B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GANODERIC ACID B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV74TFJ3IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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